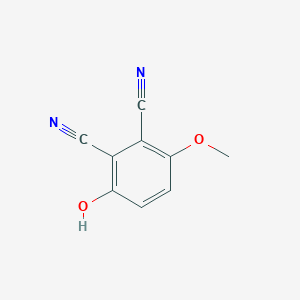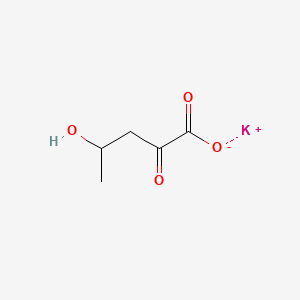![molecular formula C19H20N4O2 B13859195 11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)
11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Pirenzepine is an organic compound with the chemical name 1-Methyl-4-(4-aminoacyclohexyl)piperazine. It is a metabolite of Pirenzepine, which is a selective antagonist for the M1 muscarinic receptor. N-Desmethyl Pirenzepine is known for its role in various pharmacological and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Pirenzepine typically involves the demethylation of Pirenzepine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or other suitable reagents under controlled conditions. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of N-Desmethyl Pirenzepine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Pirenzepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: N-Desmethyl Pirenzepine can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides or amines; reactions often require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce fully reduced amine compounds.
Scientific Research Applications
N-Desmethyl Pirenzepine has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying the behavior of muscarinic receptor antagonists.
Biology: Employed in biological studies to understand the interaction of muscarinic receptors with various ligands.
Medicine: Investigated for its potential therapeutic effects and as a metabolite in pharmacokinetic studies of Pirenzepine.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
N-Desmethyl Pirenzepine exerts its effects by binding to muscarinic acetylcholine receptors. These receptors mediate various cellular responses, including inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels through the action of G proteins. By antagonizing these receptors, N-Desmethyl Pirenzepine can inhibit gastric acid secretion and affect other physiological processes.
Comparison with Similar Compounds
Similar Compounds
Pirenzepine: The parent compound, known for its selective antagonism of the M1 muscarinic receptor.
Atropine: A classic anticholinergic agent with broader effects on muscarinic receptors.
Scopolamine: Another antimuscarinic agent with similar but more potent effects compared to Pirenzepine.
Uniqueness
N-Desmethyl Pirenzepine is unique due to its selective antagonism of the M1 muscarinic receptor and its role as a metabolite of Pirenzepine. This selectivity allows for targeted studies on the M1 receptor without the broader effects seen with other antimuscarinic agents like atropine and scopolamine.
Properties
Molecular Formula |
C19H20N4O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C19H20N4O2/c24-18(13-22-11-9-20-10-12-22)23-16-7-3-1-5-14(16)19(25)21-15-6-2-4-8-17(15)23/h1-8,20H,9-13H2,(H,21,25) |
InChI Key |
HTLSFUDMPFXNED-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride](/img/structure/B13859118.png)

![5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B13859127.png)
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13859132.png)
![tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B13859139.png)



![Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13859155.png)
![2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B13859161.png)




